N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide
Description
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl group via an ethenyl bridge, and further substituted with a methylbenzenesulfonamide group
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-16-6-13-19(14-7-16)28(25,26)24-18-11-8-17(9-12-18)10-15-22-23-20-4-2-3-5-21(20)27-22/h2-15,24H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXDBKFDXOTEFZ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the reaction of 2-aminothiophenol with aldehydes under oxidative conditions.
Ethenyl Bridge Formation: The ethenyl linkage is introduced via a Heck coupling reaction between the benzothiazole derivative and a suitable styrene derivative.
Sulfonamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents would be carefully controlled to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the ethenyl bridge can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced ethenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the ethenyl and sulfonamide groups.
1,3-Benzothiazole-2-ylmethanol: A derivative with a hydroxyl group instead of the ethenyl linkage.
2-Phenylbenzothiazole: A simpler derivative with a phenyl group directly attached to the benzothiazole.
Uniqueness
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide is unique due to its combination of a benzothiazole core, an ethenyl bridge, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide, also known by its CAS number 478049-98-8, is a complex organic compound featuring a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 406.52 g/mol. The structure includes a sulfonamide functional group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O2S2 |
| Molar Mass | 406.52 g/mol |
| CAS Number | 478049-98-8 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have been shown to exhibit significant cytotoxic effects on various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as apoptosis and cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of related compounds, it was found that certain benzothiazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(4-chloro-phenyl)-benzothiazole | 2.38 | Cervical Cancer (SISO) |
| N-(4-methylphenyl)-benzothiazole | 3.42 | Bladder Cancer (RT-112) |
These findings suggest that modifications in the benzothiazole structure can significantly influence biological activity.
Antimicrobial Activity
The sulfonamide group is well-known for its antibacterial properties. Compounds similar to this compound have been tested for their efficacy against various bacterial strains.
Antibacterial Testing Results
In a comparative study, several derivatives were screened against common bacterial pathogens:
| Compound | Target Bacteria | Activity |
|---|---|---|
| Benzothiazole Derivative A | Escherichia coli | Moderate |
| Benzothiazole Derivative B | Staphylococcus aureus | High |
These results indicate that the structural characteristics of benzothiazole derivatives can lead to varying degrees of antibacterial activity.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
- Cell Cycle Arrest : Some derivatives may cause cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
Q & A
Q. What are the standard synthetic routes for preparing N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide?
The synthesis typically involves multi-step reactions, including:
- Formation of the benzothiazole core : Condensation of o-phenylenediamine derivatives with sulfonic acid intermediates under acidic conditions.
- Ethenyl linkage : Wittig or Heck coupling reactions to introduce the ethenyl bridge between the benzothiazole and phenyl rings.
- Sulfonamide coupling : Reaction of intermediates with 4-methylbenzenesulfonyl chloride in solvents like dichloromethane or ethanol under reflux. Reaction progress is monitored via thin-layer chromatography (TLC) and purified using column chromatography .
Q. How is the compound characterized structurally?
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) confirms stereochemistry and bond geometry .
- Spectroscopy :
- 1H/13C-NMR for functional group identification.
- FT-IR for sulfonamide (-SO2NH-) and ethenyl (C=C) stretching frequencies.
- Mass spectrometry for molecular ion validation .
Q. What are the key physicochemical properties affecting experimental design?
- Solubility : Limited in aqueous media; requires DMSO or DMF for biological assays.
- Stability : Light-sensitive due to the ethenyl group; stored in amber vials under inert atmosphere.
- Melting point : High (>200°C) due to aromatic stacking, verified via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) using standardized protocols (IC50 calculations with triplicate measurements).
- Off-target profiling : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding specificity .
- Structural analogs : Compare activity with derivatives (e.g., benzoxazole or benzimidazole replacements) to isolate structure-activity relationships .
Q. What methodologies are recommended for studying its interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like COX-2 or kinases. Validate with MM-PBSA/GBSA free-energy calculations .
- Cellular assays :
- Fluorescence polarization for real-time ligand-receptor interaction.
- Western blotting to assess downstream pathway modulation (e.g., MAPK/ERK) .
Q. How can crystallographic data improve drug design for this compound?
- Electron density maps : Identify critical hydrogen bonds (e.g., sulfonamide with active-site residues) using SHELXL-refined structures.
- Torsion angle analysis : Optimize the ethenyl bridge conformation to enhance binding affinity .
Q. What strategies mitigate synthesis challenges for scaled-up production?
- Catalyst optimization : Use Pd/C or CuI for efficient coupling yields.
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly processing .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in COX-2 inhibition assays?
- Control standardization : Include celecoxib as a positive control and validate assay conditions (pH, temperature).
- Meta-analysis : Compare inhibition rates (e.g., 47.1% at 20 μM in analog studies) with structural variations (e.g., para-substituents on the phenyl ring) .
Q. What computational tools support mechanistic studies of this compound?
- DFT calculations : Gaussian 09 for optimizing ground-state geometry and frontier molecular orbital analysis.
- MD simulations : GROMACS for 100-ns trajectories to assess stability in biological membranes .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
